4-Methoxy-3-(3-methylbutoxy)benzaldehyde
Description
4-Methoxy-3-(3-methylbutoxy)benzaldehyde (CAS: 722504-38-3) is a benzaldehyde derivative substituted with a methoxy group at position 4 and a 3-methylbutoxy group at position 2. Its synthesis typically involves Claisen-Schmidt condensation reactions, yielding chalcone derivatives with applications in organic synthesis and pharmaceutical intermediates . The compound’s structure was confirmed via IR, NMR, and MS, with a reported melting point of 120–122 °C .
Properties
IUPAC Name |
4-methoxy-3-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)6-7-16-13-8-11(9-14)4-5-12(13)15-3/h4-5,8-10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKJFUIMEVOZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde typically involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and 3-methylbutoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: 4-Methoxy-3-(3-methylbutoxy)benzoic acid.
Reduction: 4-Methoxy-3-(3-methylbutoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Characteristics
The structural features of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde include:
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 222.29 g/mol
- CAS Number : 114991-69-4
- Functional Groups : Methoxy and aldehyde
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions involving aldehyde groups, such as:
- Formation of Schiff Bases : The compound can react with amines to form Schiff bases, which are crucial intermediates in organic synthesis.
- Oxidation Reactions : It can undergo oxidation to yield carboxylic acids or other derivatives, expanding its utility in synthetic pathways.
Biology
The compound's biological applications are primarily explored through its interactions with biological pathways:
- Biochemical Studies : It is used in studying the mechanisms involving aldehyde groups, which are significant in various metabolic pathways.
- Potential Biological Activities :
- Antimicrobial Activity : Similar aromatic aldehydes have demonstrated effectiveness against various bacterial strains.
- Antioxidant Properties : Compounds like this may scavenge free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that related compounds can reduce inflammation through different biochemical pathways .
Industrial Applications
In industry, this compound is valued for its role in the production of:
- Fragrances and Flavors : Its aromatic properties make it suitable for use in perfumery and flavoring agents.
- Chemical Manufacturing : It serves as a precursor for various industrial chemicals due to its functional groups that facilitate further chemical modifications .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various aromatic aldehydes found that compounds structurally similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents .
Case Study 2: Synthesis of Schiff Bases
Research focused on the synthesis of Schiff bases from aromatic aldehydes highlighted the efficiency of using this compound as a starting material. The resulting Schiff bases demonstrated significant reactivity and potential utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and 3-methylbutoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Effects
The table below compares 4-Methoxy-3-(3-methylbutoxy)benzaldehyde with key analogs, emphasizing substituent differences and their implications:
Key Observations:
Substituent Electronic Effects: The 3-methylbutoxy group in the target compound is electron-donating, enhancing the aromatic ring’s nucleophilicity. In contrast, trifluoromethyl and 4-nitrobenzyloxy groups are electron-withdrawing, increasing electrophilicity at the aldehyde group . tert-Butyl-dimethylsiloxy groups improve solubility in non-polar solvents, aiding in protective group strategies .
Steric and Physical Properties: The branched 3-methylbutoxy chain increases lipophilicity compared to linear alkoxy groups (e.g., ethoxy), influencing solubility and bioavailability .
Biological and Synthetic Relevance :
Spectroscopic and Crystallographic Insights
- Vibrational Spectra : The 3-methoxy-4-hydroxybenzaldehyde (vanillin) analog shows distinct IR/Raman features due to hydrogen bonding, whereas the target compound’s spectra are dominated by alkoxy C-O stretching .
- Crystal Packing : The 4-nitrobenzyloxy derivative’s planar structure contrasts with the steric hindrance expected in branched analogs, affecting material properties .
Biological Activity
4-Methoxy-3-(3-methylbutoxy)benzaldehyde, a compound with the chemical formula C13H18O3, is noted for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.
The compound features a methoxy group and a benzaldehyde moiety, contributing to its reactivity and biological interactions. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their antibacterial effects, this compound demonstrated inhibitory effects against several strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies using human cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 30 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 20 | Modulation of PI3K/Akt pathway |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It has been shown to bind to certain receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, promoting cell death.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that this compound outperformed several conventional antibiotics in inhibiting bacterial growth in vitro .
- Cancer Cell Line Evaluation : In a controlled laboratory setting, the compound exhibited significant cytotoxic effects against various cancer cell lines, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
